1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
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Overview
Description
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound widely recognized for its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, such as Vildagliptin and Anagliptin . This compound is characterized by its white to light brown powder form and is primarily used in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride . The process can be summarized as follows:
N-Acylation: L-proline reacts with chloroacetyl chloride to form an N-acylated product.
Conversion to Carbonitrile: The carboxylic acid moiety of the N-acylated product is converted into the carbonitrile via the corresponding amide intermediate.
Industrial production methods often utilize microchannel reactors to enhance reaction efficiency and reduce environmental impact . For instance, L-prolinamide, an acid-binding agent, and chloroacetyl chloride are dissolved in a solvent and introduced into a microchannel reactor for reaction .
Chemical Reactions Analysis
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include chloroacetyl chloride, sulfuric acid, and acetonitrile . Major products formed from these reactions are intermediates for pharmaceutical compounds like Vildagliptin .
Scientific Research Applications
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is extensively used in scientific research, particularly in the development of dipeptidyl peptidase IV inhibitors . These inhibitors are crucial for the treatment of type-II diabetes as they enhance insulin secretion and improve glucose tolerance . The compound’s role as an intermediate makes it valuable in medicinal chemistry and drug discovery .
Mechanism of Action
The compound itself does not exhibit direct pharmacological effects but serves as a key intermediate in the synthesis of active pharmaceutical ingredients . The mechanism of action of the final pharmaceutical products involves the inhibition of dipeptidyl peptidase IV, which prolongs the activity of incretin hormones, thereby enhancing insulin secretion and regulating blood glucose levels .
Comparison with Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is unique due to its specific structure, which makes it an ideal intermediate for synthesizing dipeptidyl peptidase IV inhibitors . Similar compounds include:
NVP-DPP728: Another dipeptidyl peptidase IV inhibitor with a different structural framework.
Sitagliptin: A widely used dipeptidyl peptidase IV inhibitor with a distinct chemical structure.
Saxagliptin: Another inhibitor with a unique structure compared to this compound.
These compounds share the common goal of inhibiting dipeptidyl peptidase IV but differ in their chemical structures and synthesis routes .
Properties
CAS No. |
207557-30-5 |
---|---|
Molecular Formula |
C7H9ClN2O |
Appearance |
Powder |
Origin of Product |
United States |
Q1: What is the significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in pharmaceutical chemistry?
A: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in the synthesis of Vildagliptin. [, , , , ]. This drug acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, ultimately helping to regulate blood sugar levels in individuals with type 2 diabetes [].
Q2: What are the common synthetic routes for producing (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: Several methods exist for synthesizing this compound. The most common approaches involve using L-proline as the starting material. One route involves N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid group to a nitrile [, , , , , ]. Another method utilizes (S)-2-cyanopyrrolidine tosylate as the starting material, reacting it with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base [].
Q3: Are there efforts to improve the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: Researchers are actively seeking ways to optimize the synthesis of this compound. One study reported a novel method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methyl morpholine, resulting in an improved yield of Vildagliptin [].
Q4: How is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile characterized?
A: Various techniques, including 1H NMR and MS, are used to confirm the structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates during synthesis [, ].
Q5: What is the role of 3-aminoadamantanol in the context of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile?
A: 3-Aminoadamantanol is another crucial building block that reacts with (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in the final step of Vildagliptin synthesis [, , , ]. Efficient synthesis methods for 3-aminoadamantanol, often starting from 1-aminoadamantane hydrochloride, have also been explored to optimize Vildagliptin production [, , ].
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